Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate
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Overview
Description
Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate is a complex organic compound with the molecular formula C22H25BrN6O9 and a molecular weight of 597.37 . This compound is characterized by its intricate structure, which includes an azo group, a brominated aromatic ring, and various functional groups such as acetylamino, methoxy, and hydroxyethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methoxy-5-acetylaminoaniline to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with ethyl beta-alaninate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Substituted aromatic compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate is not well-documented. compounds with similar structures often exert their effects through interactions with cellular proteins and enzymes, leading to changes in cellular processes. The azo group can undergo reduction to form amines, which may interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-beta-alaninate
- 2,2’-[[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]imino]diethyl diacetate
Uniqueness
The presence of the azo group, brominated aromatic ring, and multiple functional groups make it a versatile compound for research and industrial applications .
Properties
CAS No. |
67923-49-3 |
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Molecular Formula |
C22H25BrN6O9 |
Molecular Weight |
597.4 g/mol |
IUPAC Name |
ethyl 3-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-2-methoxyanilino]propanoate |
InChI |
InChI=1S/C22H25BrN6O9/c1-4-38-21(32)5-6-27(7-8-30)18-11-16(24-13(2)31)17(12-20(18)37-3)25-26-22-15(23)9-14(28(33)34)10-19(22)29(35)36/h9-12,30H,4-8H2,1-3H3,(H,24,31) |
InChI Key |
BEHWLVCTBALQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCO)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
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